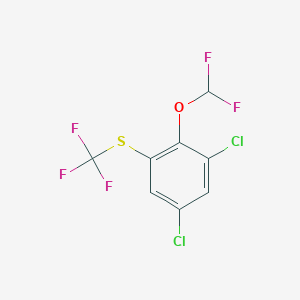
1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS It is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluoromethoxybenzene derivative, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene: This compound has similar structural features but lacks the trifluoromethylthio group.
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Another similar compound with slight variations in the functional groups attached to the benzene ring.
Uniqueness
1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H3Cl2F5OS |
|---|---|
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |
Clé InChI |
MEXSWMZHCKIOCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


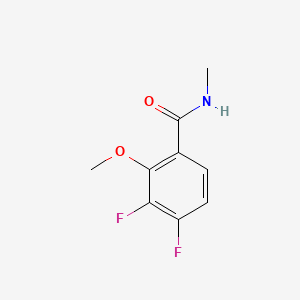

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
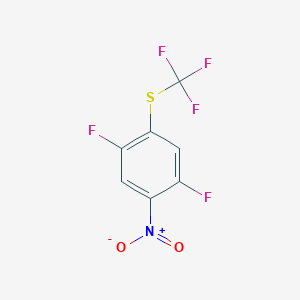
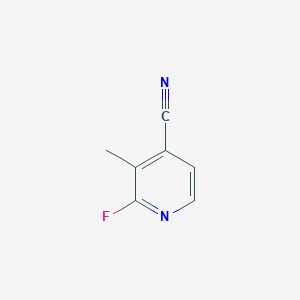
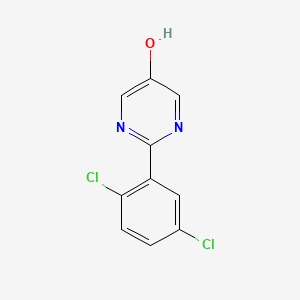

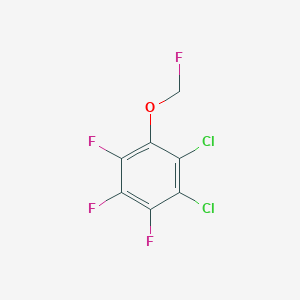
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)


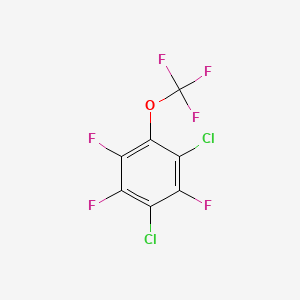

![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
